molecular formula C31H32F3N3O5S B8692774 LTD4 antagonist 1

LTD4 antagonist 1

Cat. No. B8692774
M. Wt: 615.7 g/mol
InChI Key: ULMFXAMQUGLVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05334765

Procedure details

A solution of 3-methoxy-4-[1-methyl-5-(2-methyl-4,4,4-trifluorobutylcarbamoyl)indol-3-ylmethyl]benzoic acid (250 mg), 4-dimethylaminopyridine (69.8 mg), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (127 mg) and 2-methylbenzenesulfonamide (95.4 mg) in methylene chloride (5 mL) was stirred under a nitrogen atmosphere for 24 hours. The mixture was diluted with methylene chloride, washed (10% (w/v) hydrochloric acid, water), and evaporated. The resulting rose-colored foam was dissolved in methylene chloride (5 mL), filtered through a 0.45 micron membrane filter, and precipitated by addition to hexane (50 mL). The solid was collected by filtration to give the title compound (189.2 mg, 57%) as a pale pink powder; mp 147°-149 ° C.
Name
3-methoxy-4-[1-methyl-5-(2-methyl-4,4,4-trifluorobutylcarbamoyl)indol-3-ylmethyl]benzoic acid
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
95.4 mg
Type
reactant
Reaction Step One
Quantity
69.8 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[CH2:12][C:13]1[C:21]2[C:16](=[CH:17][CH:18]=[C:19]([C:22](=[O:32])[NH:23][CH2:24][CH:25]([CH3:31])[CH2:26][C:27]([F:30])([F:29])[F:28])[CH:20]=2)[N:15]([CH3:33])[CH:14]=1)[C:6]([OH:8])=O.Cl.CN(C)CCCN=C=NCC.[CH3:46][C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][C:48]=1[S:53]([NH2:56])(=[O:55])=[O:54]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[CH2:12][C:13]1[C:21]2[C:16](=[CH:17][CH:18]=[C:19]([C:22](=[O:32])[NH:23][CH2:24][CH:25]([CH3:31])[CH2:26][C:27]([F:28])([F:30])[F:29])[CH:20]=2)[N:15]([CH3:33])[CH:14]=1)[C:6]([NH:56][S:53]([C:48]1[CH:49]=[CH:50][CH:51]=[CH:52][C:47]=1[CH3:46])(=[O:54])=[O:55])=[O:8] |f:1.2|

Inputs

Step One
Name
3-methoxy-4-[1-methyl-5-(2-methyl-4,4,4-trifluorobutylcarbamoyl)indol-3-ylmethyl]benzoic acid
Quantity
250 mg
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1CC1=CN(C2=CC=C(C=C12)C(NCC(CC(F)(F)F)C)=O)C
Name
Quantity
127 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
95.4 mg
Type
reactant
Smiles
CC1=C(C=CC=C1)S(=O)(=O)N
Name
Quantity
69.8 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed (10% (w/v) hydrochloric acid, water)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting rose-colored foam was dissolved in methylene chloride (5 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a 0.45 micron membrane
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
precipitated by addition to hexane (50 mL)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)NS(=O)(=O)C2=C(C=CC=C2)C)C=CC1CC1=CN(C2=CC=C(C=C12)C(NCC(CC(F)(F)F)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 189.2 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05334765

Procedure details

A solution of 3-methoxy-4-[1-methyl-5-(2-methyl-4,4,4-trifluorobutylcarbamoyl)indol-3-ylmethyl]benzoic acid (250 mg), 4-dimethylaminopyridine (69.8 mg), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (127 mg) and 2-methylbenzenesulfonamide (95.4 mg) in methylene chloride (5 mL) was stirred under a nitrogen atmosphere for 24 hours. The mixture was diluted with methylene chloride, washed (10% (w/v) hydrochloric acid, water), and evaporated. The resulting rose-colored foam was dissolved in methylene chloride (5 mL), filtered through a 0.45 micron membrane filter, and precipitated by addition to hexane (50 mL). The solid was collected by filtration to give the title compound (189.2 mg, 57%) as a pale pink powder; mp 147°-149 ° C.
Name
3-methoxy-4-[1-methyl-5-(2-methyl-4,4,4-trifluorobutylcarbamoyl)indol-3-ylmethyl]benzoic acid
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
95.4 mg
Type
reactant
Reaction Step One
Quantity
69.8 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[CH2:12][C:13]1[C:21]2[C:16](=[CH:17][CH:18]=[C:19]([C:22](=[O:32])[NH:23][CH2:24][CH:25]([CH3:31])[CH2:26][C:27]([F:30])([F:29])[F:28])[CH:20]=2)[N:15]([CH3:33])[CH:14]=1)[C:6]([OH:8])=O.Cl.CN(C)CCCN=C=NCC.[CH3:46][C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][C:48]=1[S:53]([NH2:56])(=[O:55])=[O:54]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[CH2:12][C:13]1[C:21]2[C:16](=[CH:17][CH:18]=[C:19]([C:22](=[O:32])[NH:23][CH2:24][CH:25]([CH3:31])[CH2:26][C:27]([F:28])([F:30])[F:29])[CH:20]=2)[N:15]([CH3:33])[CH:14]=1)[C:6]([NH:56][S:53]([C:48]1[CH:49]=[CH:50][CH:51]=[CH:52][C:47]=1[CH3:46])(=[O:54])=[O:55])=[O:8] |f:1.2|

Inputs

Step One
Name
3-methoxy-4-[1-methyl-5-(2-methyl-4,4,4-trifluorobutylcarbamoyl)indol-3-ylmethyl]benzoic acid
Quantity
250 mg
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1CC1=CN(C2=CC=C(C=C12)C(NCC(CC(F)(F)F)C)=O)C
Name
Quantity
127 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
95.4 mg
Type
reactant
Smiles
CC1=C(C=CC=C1)S(=O)(=O)N
Name
Quantity
69.8 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed (10% (w/v) hydrochloric acid, water)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting rose-colored foam was dissolved in methylene chloride (5 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a 0.45 micron membrane
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
precipitated by addition to hexane (50 mL)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)NS(=O)(=O)C2=C(C=CC=C2)C)C=CC1CC1=CN(C2=CC=C(C=C12)C(NCC(CC(F)(F)F)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 189.2 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.